molecular formula C20H19ClN2O B7774995 1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone;hydrochloride

1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone;hydrochloride

Cat. No.: B7774995
M. Wt: 338.8 g/mol
InChI Key: BWYLOVJQTGRFDI-UHFFFAOYSA-N
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Description

1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a cyclopentane ring, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone;hydrochloride typically involves a multi-step process. One common method starts with the preparation of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which are then reacted with appropriate phenyl derivatives to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are usually conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation of the compound. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of more saturated analogs .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O.ClH/c1-13(23)14-6-4-7-15(12-14)21-20-16-8-2-3-10-18(16)22-19-11-5-9-17(19)20;/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYLOVJQTGRFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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